![molecular formula C12H23N3O2 B14053868 tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate CAS No. 68076-40-4](/img/structure/B14053868.png)
tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate: is an organic compound with the molecular formula C12H23N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-[(2-cyanoethyl)amino]butylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic reactions and helps in understanding the mechanisms of enzyme action .
Medicine: It is investigated for its role in drug delivery systems and as a prodrug .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It is also utilized in the manufacture of specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Proteins: It can modify protein structures, affecting their stability and function.
Pathways: The compound may influence metabolic pathways by altering enzyme activities.
Comparaison Avec Des Composés Similaires
tert-Butyl N-(2-oxoethyl)carbamate: Similar in structure but with an oxoethyl group instead of a cyanoethyl group.
tert-Butyl (2-cyanoethyl)carbamate: A closely related compound with a similar cyanoethyl group.
tert-Butyl (4-aminophenethyl)carbamate: Contains an aminophenethyl group instead of a cyanoethyl group.
Uniqueness: tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate is unique due to its specific cyanoethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
68076-40-4 |
|---|---|
Formule moléculaire |
C12H23N3O2 |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-cyanoethylamino)butyl]carbamate |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-10-5-4-8-14-9-6-7-13/h14H,4-6,8-10H2,1-3H3,(H,15,16) |
Clé InChI |
YHWSTQMDXGCLEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCNCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


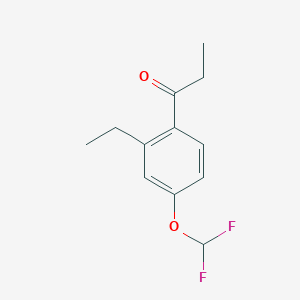
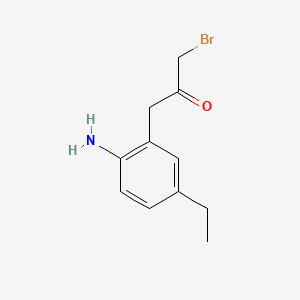
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)
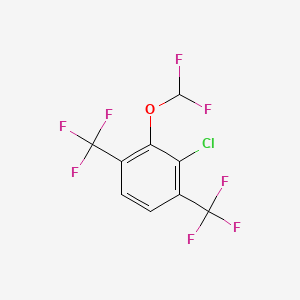
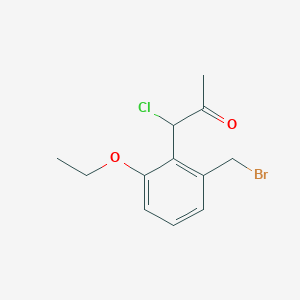
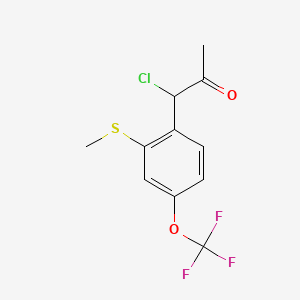



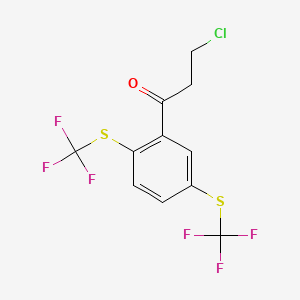

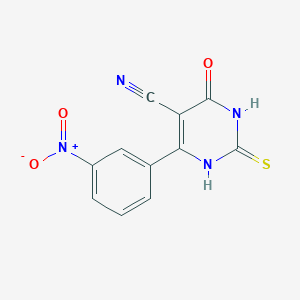
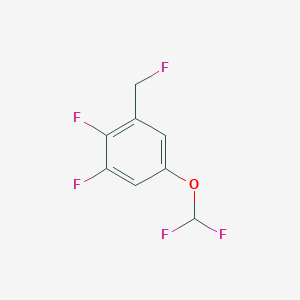
![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
